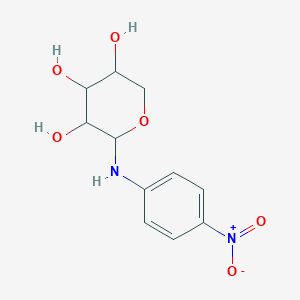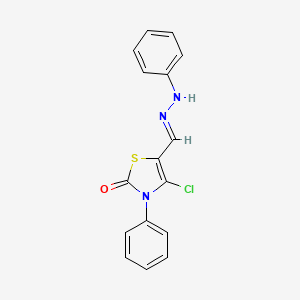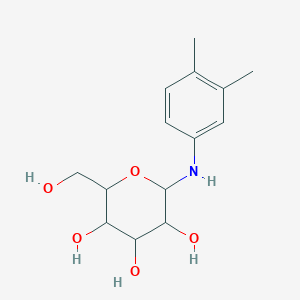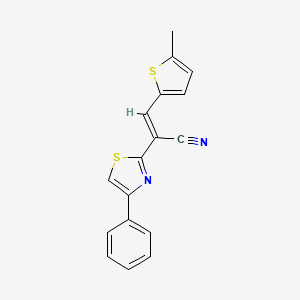
2-(4-Nitroanilino)oxane-3,4,5-triol
Descripción general
Descripción
2-(4-Nitroanilino)oxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a nitro group attached to an aniline moiety, and an oxane ring with three hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitroanilino)oxane-3,4,5-triol typically involves the nitration of aniline derivatives followed by the formation of the oxane ring. One common method includes the reaction of 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline, which is then further reacted to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitroanilino)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require acidic or basic conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted oxane derivatives and esterified products.
Aplicaciones Científicas De Investigación
2-(4-Nitroanilino)oxane-3,4,5-triol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Nitroanilino)oxane-3,4,5-triol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitroaniline: Known for its potent antitumor activity.
N-(p-Nitrophenyl)-D-glucosylamine: Another nitroaniline derivative with similar structural features.
Uniqueness
2-(4-Nitroanilino)oxane-3,4,5-triol is unique due to its oxane ring structure combined with the nitroaniline moiety, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(4-nitroanilino)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c14-8-5-19-11(10(16)9(8)15)12-6-1-3-7(4-2-6)13(17)18/h1-4,8-12,14-16H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKDLWYBNIBMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylpyrimidin-2-amine](/img/structure/B3858228.png)
![2-[(4-Fluoro-3-methoxyphenyl)methyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3858232.png)
![6-[(2E)-2-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B3858240.png)
![2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B3858247.png)
![N-(1,1-dimethyl-2-{[(5-methylpyrazin-2-yl)methyl]amino}-2-oxoethyl)thiophene-2-carboxamide](/img/structure/B3858253.png)
![2-({[(Z)-1-AMINO-1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]AMINO}OXY)-N-(3-NITROPHENYL)ACETAMIDE](/img/structure/B3858267.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1-methylpyridin-1-ium-4-carboxamide;iodide](/img/structure/B3858276.png)
![2-[1-(2,6-dimethylhept-5-enyl)piperidin-4-yl]oxy-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B3858290.png)
![4-[[2-(4-Methoxyquinazolin-6-yl)phenyl]methyl]morpholine](/img/structure/B3858296.png)
![N-[(Z)-[(E)-4-(4-methoxyphenyl)but-3-en-2-ylidene]amino]-4-nitroaniline](/img/structure/B3858323.png)
![5-[4-(dimethylamino)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3858330.png)

